[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride
Overview
Description
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride: is an organic compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, an ethyl linker, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride typically involves the following steps:
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Formation of 3,5-Dimethylpyrazole: : This can be achieved through the condensation of acetylacetone with hydrazine . [ \text{CH}_3\text{C(O)CH}_2\text{C(O)CH}_3 + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3\text{C})_2\text{CHN}_2\text{H} + 2\text{H}_2\text{O} ]
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Alkylation: : The 3,5-dimethylpyrazole is then alkylated with an appropriate ethylating agent to introduce the ethyl linker.
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Amination: : The ethylated product is further reacted with methylamine to introduce the methylamine group.
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Formation of Dihydrochloride Salt: : Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride: has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism by which [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methylamine group can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar pyrazole rings but different substituents.
1,3,4-Thiadiazoles: Compounds containing pyrazole moieties with different functional groups.
Uniqueness: : [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a methylamine group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7-6-8(2)11(10-7)5-4-9-3;;/h6,9H,4-5H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDDYXUHEHAODZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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